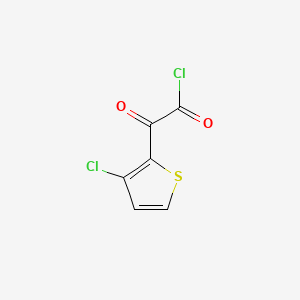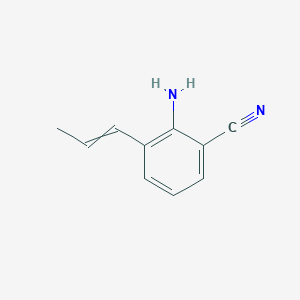
4,4'-(1,8-Octanediyl)dioxydibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is an organic compound with the molecular formula C22H26O4 It is characterized by the presence of two benzaldehyde groups connected by an octanediyl chain through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 1,8-dibromooctane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybenzaldehyde attack the bromine atoms of 1,8-dibromooctane, forming the ether linkages and yielding the desired product.
Industrial Production Methods
Industrial production of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and the addition of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4,4’-(1,8-Octanediyl)dioxydibenzoic acid.
Reduction: 4,4’-(1,8-Octanediyl)dioxydibenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Applications De Recherche Scientifique
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(1,8-Octanediyl)dioxydibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through its aldehyde groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include enzyme inhibition, protein modification, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(1,6-Hexanediyl)dioxydibenzaldehyde: Similar structure but with a shorter hexanediyl chain.
4,4’-(1,10-Decanediyl)dioxydibenzaldehyde: Similar structure but with a longer decanediyl chain.
4,4’-(1,8-Octanediyl)dioxybenzophenone: Similar structure but with a ketone group instead of aldehyde groups.
Uniqueness
4,4’-(1,8-Octanediyl)dioxydibenzaldehyde is unique due to its specific octanediyl chain length and the presence of two aldehyde groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
111029-50-6 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[8-(2-formylphenoxy)octoxy]benzaldehyde |
InChI |
InChI=1S/C22H26O4/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14,17-18H,1-4,9-10,15-16H2 |
Clé InChI |
YHGVQYTZPXCUGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCCCCCCCCOC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
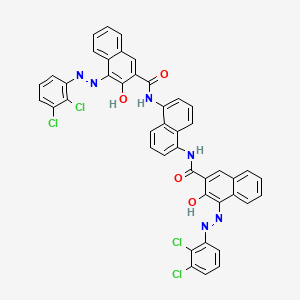
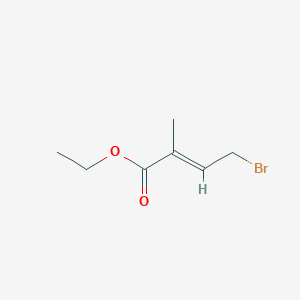
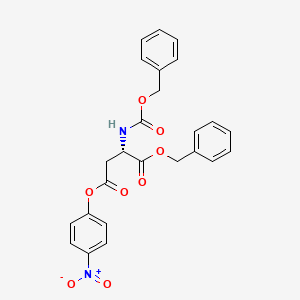

![3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)

